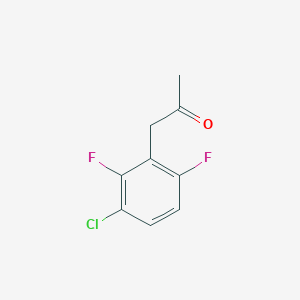

1-(3-氯-2,6-二氟苯基)丙-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

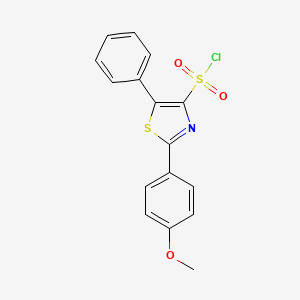

The compound "1-(3-Chloro-2,6-difluorophenyl)propan-2-one" is a chloro-difluorophenyl ketone, which is a class of organic compounds characterized by the presence of a ketone functional group attached to a phenyl ring that is further substituted with chlorine and fluorine atoms. Although the specific compound is not directly studied in the provided papers, related compounds with chloro and fluoro substitutions on the phenyl ring and a ketone functional group have been synthesized and characterized, providing insights into the chemical behavior and properties of such compounds.

Synthesis Analysis

The synthesis of related chlorophenyl ketones typically involves the reaction of an appropriate chloroacetophenone with other aromatic aldehydes or ketones in the presence of a catalyst or under specific reaction conditions. For example, a similar compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was synthesized using 2,4-dichloroacetophenone and 3,4,5-trimethoxybenzaldehyde in ethanol . This suggests that the synthesis of "1-(3-Chloro-2,6-difluorophenyl)propan-2-one" could potentially be achieved through a similar condensation reaction using 3-chloro-2,6-difluoroacetophenone and an appropriate aldehyde or ketone.

Molecular Structure Analysis

The molecular structure of chlorophenyl ketones is often confirmed using techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of a related compound was determined using single-crystal X-ray diffraction, revealing that it crystallizes in the orthorhombic crystal system . The molecular geometry and vibrational frequencies of these compounds are typically calculated using density functional theory (DFT) methods, which provide a theoretical understanding of the molecular structure and are in good agreement with experimental data .

Chemical Reactions Analysis

Chlorophenyl ketones can undergo various chemical reactions, including photochemical behavior leading to cyclization to form flavones , or reactions with amines to form amides . The presence of the chloro and fluoro substituents on the phenyl ring can influence the reactivity of the ketone, as seen in the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorophenyl ketones can be deduced from spectroscopic and computational studies. The vibrational wavenumbers, computed using HF and DFT methods, provide information on the vibrational modes of the molecule . The HOMO and LUMO analysis helps in understanding the charge transfer within the molecule, and the molecular electrostatic potential (MEP) map indicates the regions of the molecule that are likely to undergo electrophilic or nucleophilic attack . The first hyperpolarizability values reported for these compounds suggest potential applications in nonlinear optics . The antimicrobial activity of some chlorophenyl ketones has also been studied, showing moderate activity against selected pathogens .

科学研究应用

光环化反应与黄酮的合成

与 1-(3-氯-2,6-二氟苯基)丙-2-酮密切相关的 2-氯取代 1,3-二芳基丙-1,3-二酮的光化学行为在通过光环化反应合成黄酮方面显示出巨大的潜力。这个过程强调了该化合物在创建具有特定电子性质的复杂有机结构中的作用,这有利于各种化学和制药应用 (Košmrlj & Šket, 2007)。

手性中间体的合成

1-(3-氯-2,6-二氟苯基)丙-2-酮衍生物的一个关键应用是它们可用作合成药物化合物的手性中间体。一个这样的例子是为制备 (S)-2-氯-1-(3,4-二氟苯基)乙醇而开发的酶促过程,(S)-2-氯-1-(3,4-二氟苯基)乙醇是替格瑞洛(一种用于降低中风或心脏病发作风险的药物)的关键中间体 (Guo 等,2017)。

氟化和脱氟反应

该化合物的结构框架促进了新型氟化和脱氟反应的研究和开发。这些反应对于合成氟代有机分子至关重要,而氟代有机分子由于其增强的稳定性、生物利用度和选择性受体结合特性而在药物化学中备受关注 (Nakamura* & Uneyama, 2007)。

分子动力学和物理化学研究

像 1-(3-氯-2,6-二氟苯基)丙-2-酮这样的分子中氟代基团的存在允许探索它们的物理化学性质,例如与水的混溶性和对溶液中分子动力学的影响。这些研究有助于更好地了解氟代化合物在生物系统中的行为 (Fioroni 等,2003)。

卤素稳定化和动态化学

对氟代苯基基团的卤素稳定化效应的研究揭示了有机硅化合物的分子动力学和结构行为的迷人见解。这些研究阐明了氟代化合物可以经历的复杂相互作用和转化,为合成新型材料和催化剂提供了潜在途径 (Romanato 等,2010)。

安全和危害

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

属性

IUPAC Name |

1-(3-chloro-2,6-difluorophenyl)propan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBGDYLKQCGIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2531297.png)

![2-Chloro-N-(4-fluoro-1,1a,6,6a-tetrahydrocyclopropa[a]inden-1-yl)propanamide](/img/structure/B2531299.png)

![N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide](/img/structure/B2531302.png)

![3-isopentyl-5-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2531312.png)

![tert-butyl N-({1-[3-(hydroxymethyl)phenyl]-1H-1,2,3-triazol-4-yl}methyl)carbamate](/img/structure/B2531313.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2531314.png)

![N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine hydrochloride](/img/structure/B2531316.png)